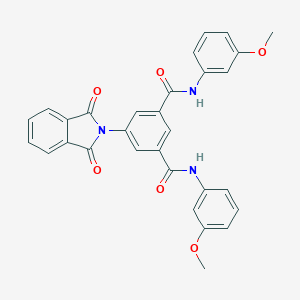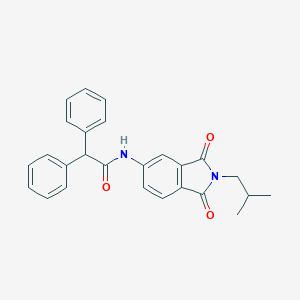
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as CF3BOZ and has a molecular formula of C14H8ClFNO.
Mechanism of Action
The exact mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. In addition, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole exhibits low toxicity in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound. It has been shown to have potential as an anticancer agent, anti-inflammatory agent, and treatment for neurodegenerative diseases. It has also been investigated for its use in organic electronics and as a fluorescent probe for detecting metal ions.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole in lab experiments is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells, making it a promising candidate for further research. Another advantage is its potential use in organic electronics and as a fluorescent probe for detecting metal ions. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole. One direction is to further investigate its potential as an anticancer agent and to optimize its structure for increased potency and selectivity. Another direction is to explore its potential as a treatment for neurodegenerative diseases and to elucidate its mechanism of action in the brain. Additionally, further research is needed to fully understand the potential applications of this compound in organic electronics and as a fluorescent probe for detecting metal ions.
Synthesis Methods
The synthesis of 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole involves the reaction of 3-fluoroaniline, 2-chlorobenzoic acid, and phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. This method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its use in organic electronics and as a fluorescent probe for detecting metal ions.
properties
Product Name |
5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
|---|---|
Molecular Formula |
C13H7ClFNO |
Molecular Weight |
247.65 g/mol |
IUPAC Name |
5-chloro-2-(3-fluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClFNO/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H |
InChI Key |
BLCRVLWEAJIWAV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![2-ethyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303087.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)
![4-({[(2,6-Dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B303090.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![2-(4-chlorophenyl)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303098.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)

